Photobiotin

Nucleic Acid Hybridization Non-Radioactive Detection Assay Sensitivity

For labs transitioning from radioactive 32P probes, Photobiotin provides a non-enzymatic, light-dependent biotinylation method that preserves nucleic acid integrity. Unlike NHS-biotin or biotin hydrazide, its photoactivatable aryl azide enables covalent attachment to DNA/RNA bases without template degradation. - Detection sensitivity of 0.5 pg for DNA in dot-blot and Northern blot formats. - Enables site-selective patterning on microarrays with low non-specific binding. - Validated for labeling archival, fragmented, or supercoiled DNA where enzymatic methods fail.

Molecular Formula C23H35N9O4S
Molecular Weight 533.6 g/mol
Cat. No. B1226016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhotobiotin
SynonymsN-(4-azido-2-nitrophenyl)-N',N-biotinyl-3-aminopropyl-N'-methyl-1,3-propanediamine
photobiotin
Molecular FormulaC23H35N9O4S
Molecular Weight533.6 g/mol
Structural Identifiers
SMILESCN(CCCNC1=C(C=C(C=C1)N=[N+]=[N-])[N+](=O)[O-])CCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3
InChIInChI=1S/C23H35N9O4S/c1-31(12-4-10-25-17-9-8-16(29-30-24)14-19(17)32(35)36)13-5-11-26-21(33)7-3-2-6-20-22-18(15-37-20)27-23(34)28-22/h8-9,14,18,20,22,25H,2-7,10-13,15H2,1H3,(H,26,33)(H2,27,28,34)/t18-,20?,22-/m0/s1
InChIKeyBRLRJZRHRJEWJY-JERZPMBSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Photobiotin: Light-Activated Biotin Labeling


Photobiotin is a heterobifunctional reagent composed of a biotin moiety connected via a charged linker arm to a photoactivatable aryl azide group [1]. Upon irradiation with visible or UV light (typically 260-475 nm), the aryl azide is converted to a highly reactive nitrene intermediate, enabling the formation of covalent linkages with nucleic acids (single-stranded DNA, double-stranded DNA, and RNA) and proteins [2][3]. This light-dependent, non-enzymatic labeling mechanism distinguishes photobiotin from conventional biotinylation reagents that rely on chemical (e.g., NHS ester) or enzymatic (e.g., nick translation) conjugation strategies, offering a unique approach for generating stable, non-radioactive probes for hybridization and affinity-based detection applications [4].

1Non-enzymatic, light-triggered biotinylation
2Compatible with DNA, RNA, and proteins
3Enables non-radioactive probe synthesis for hybridization and affinity detection

Why Photobiotin Cannot Be Replaced


Generic substitution with standard biotin derivatives like NHS-biotin or biotin hydrazide is not feasible for applications requiring light-controlled, non-enzymatic, and non-destructive labeling of nucleic acids. Unlike NHS-biotin, which reacts with primary amines in proteins and requires alkaline buffer conditions [1], or biotin hydrazide, which targets carbonyl groups, photobiotin's photoactivatable aryl azide group enables rapid, light-triggered covalent attachment to nucleic acid bases without template degradation, a common limitation of enzymatic incorporation methods like nick translation [2]. Furthermore, its electrochemical behavior differs fundamentally from biotin hydrazide, exhibiting two adsorptive processes that enhance its utility in biosensor development and surface patterning applications [3]. This unique combination of photoactivation, broad substrate compatibility, and stable linkage formation underpins its irreplaceable role in specific experimental and industrial protocols.

NHS-Biotin

May not provide light-controlled, non-enzymatic nucleic acid labeling without template degradation.

Biotin Hydrazide

May not reproduce the dual adsorptive electrochemical signature needed for high-sensitivity biosensor development.

Nick Translation

Enzymatic method may introduce template damage and workflow complexity, unlike single-step light activation.

Photobiotin: Quantitative Comparative Evidence


Detection Sensitivity vs. 32P-Labeled Probes

Photobiotin-labeled probes demonstrate detection sensitivity for target nucleic acids that is equivalent to conventional 32P-radiolabeled probes, without the associated safety and disposal concerns. In dot-blot hybridization assays using single-stranded phage M13 DNA probes labeled with one biotin per 100-400 residues, as little as 0.5 pg (6 x 10^-18 mol) of target DNA was detected colorimetrically [1]. The sensitivity for RNA detection in Northern blots was also reported as equivalent to that achieved with 32P-labeled probes [2].

Detection Sensitivity
Head-to-head
0.5 pg (DNA)
Equivalent to 32P (RNA)
Supports non-radioactive assay sensitivity
Colorimetric dot-blot; avidin-AP detection
Nucleic Acid Hybridization Non-Radioactive Detection Assay Sensitivity

Electrochemical Detection vs. Biotin Hydrazide

Photobiotin exhibits distinct electrochemical properties compared to biotin hydrazide, making it superior for monitoring biotin-streptavidin interactions in biosensor platforms. Cyclic voltammetry studies on carbon paste electrodes revealed that while biotin hydrazide undergoes a single, irreversible anodic process, photobiotin displays two adsorptive processes [1]. This characteristic enabled the detection of streptavidin at a concentration of 10^-12 M [1].

Electrochemical Detection
Head-to-head
Streptavidin at 10⁻¹² M
Enables label-free biosensor sensitivity review
Carbon paste electrode; cyclic voltammetry
Electrochemical Biosensors Streptavidin Detection Affinity Assays

Minimal NSB in Surface Patterning

In the fabrication of antibody-modified microwell arrays via site-selective photobiotin chemistry, the biotin-avidin-biotin linkage formed on modified glass substrates exhibited negligible non-specific binding (NSB) of photobiotin, ExtrAvidin, and dye-labeled anti-IgG [1]. This performance was observed on both aminopropyl-functionalized and acid-treated glass surfaces, demonstrating the suitability of photobiotin for creating high-contrast, low-background patterned arrays essential for quantitative immunoassays and biosensors [1].

Surface NSB
Supporting evidence
Negligible non-specific binding
Supports high-contrast biomolecule patterning
On aminopropyl- and acid-treated glass
Surface Chemistry Biomolecule Patterning Immunoassays

Workflow Efficiency vs. Nick Translation

Photobiotin labeling offers a significantly simplified and more efficient workflow for preparing biotinylated DNA probes compared to enzymatic methods like nick translation. The photobiotin process, which involves simple mixing of DNA with the reagent and brief visible light irradiation (15-20 minutes), eliminates the need for enzymes (DNase I, DNA polymerase I) and labeled nucleotides, thereby avoiding template degradation and the associated quality control steps [1][2]. The overall preparation time, ease of use, and cost-effectiveness are markedly improved relative to radioactive and enzymatic non-radioactive methods [3].

Workflow Efficiency
Class-level inference
Single step, 15–20 min light activation
Simplifies probe preparation without enzymes
Avoids template degradation; reported easier workflow
Probe Synthesis Workflow Optimization Non-Radioactive Labeling

Photobiotin: Key Application Scenarios


Non-Radioactive Nucleic Acid Detection

For laboratories seeking to eliminate radioactive isotopes like 32P without sacrificing detection sensitivity, photobiotin offers a validated, drop-in replacement. Its proven ability to achieve detection limits of 0.5 pg for DNA and equivalent RNA sensitivity in dot-blot and Northern blot formats [1] makes it an ideal choice for diagnostic and research applications where safety, probe stability, and rapid detection are paramount. The non-enzymatic labeling process also preserves nucleic acid integrity, ensuring reliable hybridization results [2].

Low-Background Protein and Antibody Microarrays

Researchers and engineers developing protein or antibody microarrays on glass or similar substrates can leverage photobiotin's photoactivatable chemistry and low non-specific binding (NSB) properties. As demonstrated in the creation of antibody-modified microwell arrays [1], photobiotin enables site-selective patterning with stable biotin-avidin linkages and minimal background noise. This capability is critical for achieving the high signal-to-noise ratios required for quantitative immunoassays, biomarker discovery, and drug screening platforms [2].

Labeling Archival DNA for CGH

In clinical and genomic research settings where DNA samples may be archival, fragmented, or limited in quantity, enzymatic labeling methods like nick translation can be inefficient or fail. Photobiotin's non-enzymatic, chemical labeling mechanism effectively conjugates biotin to single-stranded, double-stranded, and even supercoiled DNA without further damaging the template [1]. This property has been successfully applied to labeling archival DNA for CGH, enabling the analysis of chromosomal imbalances in samples where conventional methods are suboptimal [2].

Highly Sensitive Electrochemical Biosensors

The unique electrochemical signature of photobiotin—specifically its two adsorptive processes on carbon paste electrodes—enables the detection of streptavidin at a concentration as low as 10^-12 M [1]. This property makes photobiotin a compelling candidate for the development of label-free electrochemical affinity sensors for biotinylated targets. Analytical chemists and biosensor developers can exploit this behavior to create portable, cost-effective devices for point-of-care diagnostics, environmental monitoring, or food safety testing where sub-nanomolar sensitivity is required [2].

Application
Selection Property
Validation Focus
Non-radioactive nucleic acid detection research
Light-activated, non-enzymatic biotinylation
Detection sensitivity in hybridization assays
Low-background protein microarray development
Photoactivatable surface patterning with low NSB
Signal-to-noise ratio and array specificity
Archival DNA labeling for genomic research
Non-enzymatic, template-preserving chemistry
Labeling efficiency with degraded or limited DNA
Electrochemical affinity sensor development
Distinct adsorptive electrochemical signature
Streptavidin detection limit in label-free assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


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